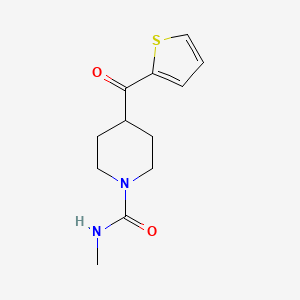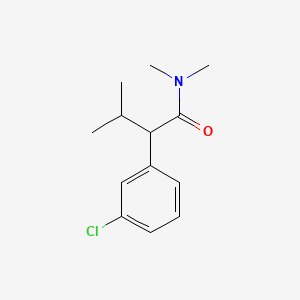
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide, also known as MTCP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MTCP is a piperidine-based compound that exhibits unique properties, making it an attractive target for drug discovery and development.
Mécanisme D'action
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide exerts its effects through modulation of specific receptors in the brain and peripheral tissues. It has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways. This compound also modulates the activity of the glutamate receptor, which is involved in various neurological disorders. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including analgesic, anticonvulsant, and anti-inflammatory properties. It has also been shown to modulate the activity of specific neurotransmitter systems, including dopamine and glutamate, which are involved in various neurological disorders. This compound has been shown to have a relatively low toxicity profile, making it a viable compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has several advantages for lab experiments, including its relatively simple synthesis and low toxicity profile. It is also a relatively stable compound, making it easy to store and transport. However, one limitation of this compound is its relatively low potency compared to other compounds with similar pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Orientations Futures
There are several future directions for research on N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide. One area of interest is the development of new drugs based on the this compound scaffold that target specific receptors, such as the mu-opioid receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. Finally, more research is needed to optimize the synthesis of this compound and improve its potency and selectivity.
Méthodes De Synthèse
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with N-methylpiperidine and subsequent coupling with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and triethylamine. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a viable compound for further research.
Applications De Recherche Scientifique
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, this compound has been investigated for its ability to modulate the activity of certain neurotransmitter systems, including dopamine and glutamate, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In pharmacology, this compound has been studied for its potential as a scaffold for the development of new drugs that target specific receptors, such as the mu-opioid receptor.
Propriétés
IUPAC Name |
N-methyl-4-(thiophene-2-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-13-12(16)14-6-4-9(5-7-14)11(15)10-3-2-8-17-10/h2-3,8-9H,4-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPHFHAFIXFHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![[3-[(2-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7630247.png)
![4-[(7-Chloro-1-benzothiophen-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B7630255.png)


![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]-4-nitrobenzonitrile](/img/structure/B7630297.png)

![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)
![3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)



